己酸,3-乙基-,乙酯

描述

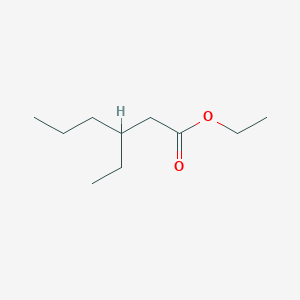

Hexanoic acid, 3-ethyl-, ethyl ester, also known as Ethyl hexanoate, is a fatty acid ethyl ester obtained by the formal condensation of hexanoic acid with ethanol . It is a metabolite and is found in several organisms, including Mandragora autumnalis and Durio zibethinus .

Synthesis Analysis

The synthesis of Ethyl hexanoate involves various process parameters such as mole ratio, temperature, catalyst loading, and speed of agitation for maximum ester conversion . It can also be synthesized in a solvent-free system using Amberlyst-15 as a heterogeneous catalyst .Molecular Structure Analysis

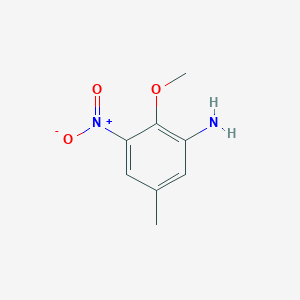

Ethyl hexanoate has a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol . The IUPAC name for this compound is ethyl hexanoate . The structure of this compound can be viewed in 2D or 3D .Chemical Reactions Analysis

Esters like Ethyl hexanoate can undergo hydrolysis under acidic or basic conditions . The reaction is reversible and does not go to completion. The products of this hydrolysis are a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

Ethyl hexanoate is a polar molecule with no hydrogen atom attached directly to an oxygen atom . Therefore, it is incapable of engaging in intermolecular hydrogen bonding with one another and thus has considerably lower boiling points than their isomeric carboxylic acids counterparts .科学研究应用

合成和分析技术

己酸,3-乙基-,乙酯参与各种合成过程和分析技术。例如,它已被用于合成植物生长调节剂,如己酸 2-(二乙氨基) 乙酯(赵青兰,2007) 己酸 2-(二乙氨基) 乙酯及柠檬酸酯的合成研究。此外,气相色谱-质谱(GC-MS)已被用于分析 2-乙酰基己酸乙酯等化合物,证明了其在分析化学中的重要性(W. 明,2007) GC-MS 分析 2-乙酰基己酸乙酯。

酶促合成和生物转化

该化合物一直是酶促合成领域的研究对象。例如,已经研究了通过酯交换酶促合成己酸乙酯,重点是酰基转移反应和根霉毛霉脂肪酶等酶的特异性(G. V. Chowdary & S. Prapulla,2003) 通过酯交换酶促合成己酸乙酯。此外,还探索了类似酯的对映选择性微生物还原,突出了微生物培养在合成手性中间体中的作用(Ramesh N. Patel 等人,1993) 3,5-二氧代-6-(苄氧基) 己酸乙酯的对映选择性微生物还原。

燃烧和能源应用

己酸,3-乙基-,乙酯已在能源和燃烧领域得到研究。例如,其自燃已在无动力发动机中得到检验,提供了对其作为生物柴油替代品的行为的见解(Yu Zhang & A. Boehman,2010) C8H16O2 乙基和甲基酯在无动力发动机中的自燃实验研究。

食品和饮料工业中的应用

在食品和饮料工业中,该化合物在风味形成中发挥作用。例如,它有助于花生中果味的酵香味(J. L. Greene 等人,2008) 表征天然花生中果味发酵风味的相关挥发性化合物。此外,已经开发出定量分析酒精饮料中中链脂肪酸和己酸乙酯的方法(Kei Takahashi & N. Goto-Yamamoto,2011) 气相色谱-火焰离子化检测法同时定量分析酒精饮料中中链脂肪酸和己酸乙酯的简便方法:直接进样法开发。

作用机制

Target of Action

Hexanoic acid, 3-ethyl-, ethyl ester is a type of ester, which is a class of organic compounds . The primary targets of esters are enzymes that can catalyze their hydrolysis, such as esterases and lipases . These enzymes play a crucial role in the metabolism of esters, facilitating their breakdown into corresponding alcohols and carboxylic acids .

Mode of Action

The interaction of Hexanoic acid, 3-ethyl-, ethyl ester with its targets involves the process of hydrolysis . In this process, the ester bond is broken down by water, resulting in the formation of an alcohol and a carboxylic acid . This reaction is catalyzed by enzymes such as esterases and lipases .

Biochemical Pathways

The hydrolysis of esters, including Hexanoic acid, 3-ethyl-, ethyl ester, is a key step in various biochemical pathways. The resulting alcohol and carboxylic acid can enter different metabolic pathways, contributing to processes such as energy production, lipid metabolism, and others .

Pharmacokinetics

The pharmacokinetics of Hexanoic acid, 3-ethyl-, ethyl ester, like other esters, would involve its absorption, distribution, metabolism, and excretion (ADME). Generally, esters are known to be lipophilic, which can influence their absorption and distribution within the body .

Result of Action

The hydrolysis of Hexanoic acid, 3-ethyl-, ethyl ester results in the formation of an alcohol and a carboxylic acid . These products can have various effects at the molecular and cellular levels, depending on their specific structures and the context of their production. For instance, they can participate in different biochemical reactions, influence cellular signaling, or modulate the activity of certain enzymes .

Action Environment

The action of Hexanoic acid, 3-ethyl-, ethyl ester, like other esters, can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of catalyzing enzymes, and the concentration of water, which is necessary for the hydrolysis of the ester . Additionally, factors such as the presence of other substances that can interact with the ester or its hydrolysis products may also influence its action .

安全和危害

属性

IUPAC Name |

ethyl 3-ethylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-7-9(5-2)8-10(11)12-6-3/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJZWBNWUOYBQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647192 | |

| Record name | Ethyl 3-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84612-77-1 | |

| Record name | Ethyl 3-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-](/img/structure/B3057651.png)

![1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B3057652.png)

![1,7,10-Trioxadispiro[2.2.4.2]dodecane](/img/structure/B3057653.png)

![8-Azabicyclo[3.2.1]octan-3-one, 8-(2-phenylethyl)-](/img/structure/B3057660.png)

![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S)-](/img/structure/B3057663.png)

-lambda~5~-phosphanone](/img/structure/B3057665.png)

![2-[(Carboxymethyl)sulfanyl]pyridin-1-ium-1-olate](/img/structure/B3057669.png)

![Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]-](/img/structure/B3057671.png)

![Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-](/img/structure/B3057674.png)